3-(3,5-Difluorophenoxy)propanenitrile
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Overview
Description
3-(3,5-Difluorophenoxy)propanenitrile is an organic compound with the molecular formula C9H7F2NO It is characterized by the presence of a difluorophenoxy group attached to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Difluorophenoxy)propanenitrile typically involves the reaction of 3,5-difluorophenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Difluorophenoxy)propanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted phenoxy compounds.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3-(3,5-Difluorophenoxy)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenoxy)propanenitrile involves its interaction with specific molecular targets. The difluorophenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in binding interactions with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
- 3-(3,5-Difluorophenyl)propanenitrile
- 3-(3,5-Difluorophenoxy)propanoic acid
- 3-(3,5-Difluorophenoxy)propylamine
Comparison: 3-(3,5-Difluorophenoxy)propanenitrile is unique due to the presence of both the difluorophenoxy and nitrile groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C9H7F2NO |
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Molecular Weight |
183.15 g/mol |
IUPAC Name |
3-(3,5-difluorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H7F2NO/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6H,1,3H2 |
InChI Key |
ZCCHCJCPCCNJTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCCC#N |
Origin of Product |
United States |
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